molecular formula C13H10N4 B1594978 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine CAS No. 80980-09-2

3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine

Cat. No. B1594978
CAS RN: 80980-09-2
M. Wt: 222.24 g/mol
InChI Key: LYJGTNPLWZSTJL-UHFFFAOYSA-N
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Description

3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine is a compound that belongs to the class of 1,2,4-triazoles . It’s a derivative of 1,2,4-triazole, a five-membered nitrogen heterocycle compound . The 1,2,4-triazole ring is one of the most important active pharmaceutical scaffolds, able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine, has been reported in several studies . These methods use a variety of starting materials and techniques such as IR, 1 H-NMR, Mass spectroscopy and Elemental analysis . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives .


Molecular Structure Analysis

The molecular structure of 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine and its derivatives have been studied using various techniques . For example, one study reported that the structure of a related compound had a planar 2D network with (6 3) topology .


Chemical Reactions Analysis

The chemical reactions involving 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine and its derivatives have been explored in several studies . These studies have shown that these compounds can participate in a variety of reactions, leading to the formation of new compounds with potential biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine and its derivatives have been reported in several studies . For example, one study reported that a related compound was a solid at room temperature .

Future Directions

The future research directions for 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine and its derivatives could include further exploration of their synthesis, characterization, and potential applications. Given their promising biological activities, these compounds could be further investigated for their potential use in the treatment of various diseases, including cancer . Additionally, more studies are needed to fully understand their mechanism of action and to evaluate their safety and toxicity profiles.

properties

IUPAC Name

3-(5-phenyl-1H-1,2,4-triazol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11/h1-9H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJGTNPLWZSTJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346635
Record name 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine

CAS RN

80980-09-2
Record name 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Nigade, P Chavan, M Deodhar - Medicinal Chemistry Research, 2012 - Springer
A series of new heterocyclic derivatives having a pyridine nucleus were synthesized. 4-(5-(2-Chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine (7c) and 4-(5-(2-Nitrophenyl)-4H-1,2,4-triazol-3…
Number of citations: 38 link.springer.com
L Pohjala, P Tammela, SK Samanta… - Analytical …, 2007 - Elsevier
In vitro cell viability assays have a central role in predictive toxicology, both in assessing acute toxicity of chemicals and as a source of experimental data for in silico methods. However, …
Number of citations: 75 www.sciencedirect.com
SS Panda, SC Jain - Medicinal Chemistry Research, 2014 - Springer
Disubstituted 1,2,4-triazoles 3a–k, 4a–k, and 6a–k have been synthesized from anthranilic acid and nicotinic acid, respectively, through a multi-step reaction sequence via their …
Number of citations: 12 link.springer.com

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